molecular formula C25H18N2O3S B2853521 Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate CAS No. 370855-39-3

Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2853521
CAS No.: 370855-39-3
M. Wt: 426.49
InChI Key: JRIOHUGAMKOONO-UHFFFAOYSA-N
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Description

Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with an amino group, a furan-2-yl moiety, a phenyl group, and a benzyl ester.

The synthesis of such derivatives typically involves multi-component reactions (MCRs), as demonstrated by Salem et al., who synthesized similar furopyridine analogs via one-pot reactions .

Properties

IUPAC Name

benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S/c26-22-21-18(20-12-7-13-29-20)14-19(17-10-5-2-6-11-17)27-24(21)31-23(22)25(28)30-15-16-8-3-1-4-9-16/h1-14H,15,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIOHUGAMKOONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structure and Properties

This compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes. Research indicates that thieno[2,3-b]pyridine derivatives can inhibit enzymes involved in critical metabolic pathways. For instance, studies have shown that these compounds may inhibit phosphoinositide phospholipase C (PI-PLC), leading to alterations in lipid metabolism and cellular signaling pathways. This inhibition can result in anti-proliferative effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) .

Anti-Proliferative Effects

Numerous studies have explored the anti-proliferative effects of this compound. In vitro assays have demonstrated significant inhibition of cell growth in various cancer cell lines:

Cell Line Inhibition Percentage
MDA-MB-231>85%
HCT116>85%

These results suggest that the compound may serve as a lead in the development of new anticancer therapies .

Other Biological Activities

Beyond its anti-cancer properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of IκB kinase (IKK) activity, which is crucial in inflammatory responses .
  • Vasodilatory Effects : Similar compounds within the thieno[2,3-b]pyridine class have exhibited vasodilatory properties, suggesting potential applications in cardiovascular diseases .

Study on Anti-Proliferative Activity

A study conducted on a series of thieno[2,3-b]pyridine derivatives evaluated their anti-proliferative activity against MDA-MB-231 and HCT116 cell lines. The study found that certain derivatives exhibited over 85% inhibition of cell growth, indicating their potential as effective anticancer agents .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of benzyl 3-amino derivatives has revealed that modifications to the thieno[2,3-b]pyridine core can significantly affect biological activity. For instance, substituents at specific positions on the aromatic rings were found to enhance or diminish anti-cancer efficacy .

Scientific Research Applications

Pharmaceutical Development

Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate has been investigated for its potential as a therapeutic agent in treating various diseases:

  • Anti-inflammatory Activity : The compound has shown promise in inhibiting the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses. This inhibition can help mitigate conditions such as rheumatoid arthritis and other autoimmune diseases by blocking the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-alpha .
  • Anticancer Properties : Research indicates that compounds within the thieno[2,3-b]pyridine class can interfere with cancer cell proliferation and survival pathways. The ability to modulate NF-kB signaling may contribute to its anticancer effects, making it a candidate for further development in oncology .

Biochemical Research

The structural characteristics of this compound facilitate its use in biochemical studies:

  • Molecular Interactions : Studies have demonstrated that the compound can form hydrogen bonds and participate in π–π stacking interactions, which are essential for understanding its binding affinity to biological targets .

Table of Research Studies

Study ReferenceFocusFindings
Anti-inflammatory effectsInhibits IKK activity; reduces cytokine production.
Anticancer potentialModulates NF-kB signaling; reduces cancer cell viability.
Molecular interactionsDemonstrates stable conformation through hydrogen bonding.
  • Study on Anti-inflammatory Effects : A study published in Patent EP2008654A1 highlights the efficacy of thieno[2,3-b]pyridine derivatives in inhibiting IKK activity, suggesting their utility in treating inflammatory disorders .
  • Research on Anticancer Potential : Another study explored the anticancer properties of similar compounds, indicating their role in blocking pathways essential for tumor growth and survival .
  • Molecular Interaction Analysis : Research focused on understanding the molecular interactions of Benzyl 3-amino derivatives revealed significant insights into their stability and reactivity through various bonding mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and biological differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Purity References
Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (Target) 3-amino, 4-(furan-2-yl), 6-phenyl, 2-benzyl ester C₃₀H₂₁N₃O₃S* ~469.5 (estimated) Not explicitly reported (inferred potential from analogs) N/A
Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate 3-amino, 4-(furan-2-yl), 6-(naphthalen-1-yl), 2-ethyl ester C₂₃H₁₇N₃O₃ 383.4 Moderate antibacterial activity against E. coli and S. aureus N/A
3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide 3-amino, 4-(furan-2-yl), 6-(difluoromethyl), 2-carboxamide C₁₂H₁₁F₂N₃OS 283.30 No activity reported (structural focus) 95%
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate 3-amino, 4-(2-methoxyphenyl), 6-phenyl, 2-methyl ester C₂₂H₁₈N₂O₃S 390.5 No activity reported; XLogP3 = 5.5 (high lipophilicity) N/A
3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 3-amino, 4-(4-fluorophenyl), 6-(trifluoromethyl), 2-carboxamide C₁₃H₈F₃N₃OS₂ 343.35 No activity reported; fluorine substituents may enhance metabolic stability 95%

Notes:

  • Structural Variations :
    • The target compound is distinguished by its benzyl ester group, which likely increases lipophilicity compared to methyl/ethyl esters (e.g., XLogP3 = 5.5 in vs. an estimated higher value for the benzyl analog).
    • Substitution at the 6-position (phenyl vs. naphthyl or trifluoromethyl) impacts steric bulk and electronic properties. For instance, the naphthyl group in may enhance π-π stacking interactions in biological targets, whereas trifluoromethyl groups () improve metabolic stability.
  • Biological Activity: The ethyl furopyridine analog (Compound 184) demonstrates moderate antibacterial activity, suggesting that the thieno[2,3-b]pyridine core and furan substituent are pharmacologically relevant . However, the target compound’s benzyl ester and phenyl groups might alter its activity profile.
  • Synthetic Routes: Multi-component reactions (MCRs) are prevalent for synthesizing such derivatives.
  • Physicochemical Properties :

    • Carboxamide derivatives (e.g., ) exhibit lower molecular weights and higher polar surface areas compared to ester derivatives, which could influence solubility and bioavailability.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-component reactions (MCRs) or stepwise approaches. For example, analogous thieno[2,3-b]pyridines have been synthesized using one-pot four-component reactions involving furan derivatives, amines, and carbonyl precursors under reflux conditions . Optimization involves:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and furan-thienopyridine fusion .
  • High-Performance Liquid Chromatography (HPLC) : To verify purity ≥95% (common threshold for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .

Q. How is the compound initially screened for antimicrobial activity, and what controls are essential?

Standard protocols involve:

  • Agar dilution/MIC assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with Tetracycline as a positive control .
  • Dose-response curves : Assessing activity at 10–100 µM concentrations.
  • Solvent controls : DMSO (<1% v/v) to rule out solvent toxicity .

Advanced Research Questions

Q. How do structural modifications at the 3-amino or 6-phenyl positions influence biological activity and selectivity?

Systematic SAR studies reveal:

  • 3-amino group : Replacement with bulkier substituents (e.g., trifluoromethyl) enhances lipophilicity and S. aureus inhibition .
  • 6-phenyl group : Electron-withdrawing substituents (e.g., -Br) improve target binding but may reduce solubility .
  • Table 1 : Bioactivity trends for select analogs:
Substituent at Position 6MIC (S. aureus)Selectivity Index (E. coli vs. S. aureus)
Phenyl32 µM1.5
4-Bromophenyl18 µM2.8
Trifluoromethyl45 µM0.9

Reference : .

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Differences in microbial strains, inoculum size, or growth media.
  • Compound purity : Impurities ≥5% (e.g., unreacted intermediates) may skew results .
  • Solution : Replicate assays under standardized conditions (CLSI guidelines) and validate purity via HPLC before testing .

Q. What role does X-ray crystallography play in elucidating the compound's conformation and intermolecular interactions?

Crystallographic analysis (e.g., SHELXL ) reveals:

  • Planarity : The thienopyridine core adopts a near-planar conformation, facilitating π-π stacking with aromatic protein residues.
  • Hydrogen bonding : The 3-amino group forms N–H···O bonds with carbonyl moieties in biological targets .
  • Packing motifs : Weak C–H···π interactions stabilize crystal lattices, influencing solubility .

Q. How can computational modeling predict binding modes with targets like bacterial topoisomerases?

Methods include:

  • Molecular docking (AutoDock Vina) : Screening against S. aureus DNA gyrase (PDB: 3TTZ) to identify key binding pockets.
  • MD simulations (GROMACS) : Assessing stability of ligand-protein complexes over 100 ns trajectories.
  • Pharmacophore mapping : Highlighting essential features (e.g., furan O-atom for H-bond acceptor sites) .

Q. What strategies optimize synthetic scalability without compromising stereochemical integrity?

Key considerations:

  • Catalyst recycling : Heterogeneous catalysts (e.g., silica-supported Zn²⁺) improve yield (≥80%) across multiple batches .
  • Flow chemistry : Continuous reactors minimize side reactions during cyclization steps.
  • In-line analytics : Real-time NMR monitoring ensures intermediate stability .

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